1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone, with the CAS number 2640947-25-5, is a complex organic compound that belongs to the class of piperazine derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound is classified under the category of heterocyclic compounds due to its incorporation of piperazine and pyrimidine rings. It is primarily sourced from chemical suppliers and research databases, where it is often utilized in various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .
The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone can be achieved through several methods. One common approach involves the reaction of 4-(4-methoxyphenyl)piperazine with appropriate thioether derivatives in the presence of suitable catalysts.
The molecular formula of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is C17H22N4OS, with a molecular weight of approximately 330.4 g/mol.
The compound's structural representation can be visualized using SMILES notation: COc1ccc(N2CCN(c3cc(C)nc(SC)n3)CC2)cc1
.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
The pharmacological activity of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors.
Studies involving molecular docking simulations have provided insights into its binding interactions at the molecular level .
The physical properties of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone include:
Property | Value |
---|---|
Molecular Formula | C17H22N4OS |
Molecular Weight | 330.4 g/mol |
Appearance | Solid |
Solubility | Soluble in DMSO |
Chemical properties include stability under normal conditions but may vary upon exposure to strong acids or bases, which could lead to hydrolysis or degradation .
This compound has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: